![molecular formula C40H32O4 B14419246 Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate CAS No. 82531-00-8](/img/structure/B14419246.png)
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate is a complex organic compound with the molecular formula C40H32O4 It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is known for its unique structural and electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate typically involves the esterification of perylene-3,9-dicarboxylic acid with 4-(propan-2-yl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene-3,9-dicarboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of perylene-3,9-dicarboxylic acid dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield perylene-3,9-dicarboxylic acid, while substitution reactions can introduce halogen or nitro groups into the aromatic rings.
Aplicaciones Científicas De Investigación
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound is employed in bioimaging and as a marker in biological assays.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Mecanismo De Acción
The mechanism by which Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows for efficient electron transport and light absorption, making it suitable for use in optoelectronic devices. In biological systems, its fluorescence properties enable it to act as a marker or probe, interacting with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic diimide: Known for its use in organic electronics and as a dye.
N,N’-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Used in organic field-effect transistors and photovoltaics.
1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N’-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Employed in sensors and supramolecular assemblies.
Uniqueness
Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate stands out due to its specific structural modifications, which enhance its solubility and electronic properties. These modifications make it particularly suitable for applications in organic electronics and bioimaging, where high performance and stability are required.
Propiedades
Número CAS |
82531-00-8 |
|---|---|
Fórmula molecular |
C40H32O4 |
Peso molecular |
576.7 g/mol |
Nombre IUPAC |
bis(4-propan-2-ylphenyl) perylene-3,9-dicarboxylate |
InChI |
InChI=1S/C40H32O4/c1-23(2)25-11-15-27(16-12-25)43-39(41)35-21-19-33-30-8-6-10-32-36(40(42)44-28-17-13-26(14-18-28)24(3)4)22-20-34(38(30)32)29-7-5-9-31(35)37(29)33/h5-24H,1-4H3 |
Clave InChI |
UQQRXIBVMPIAPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C3C4=C5C(=CC=C4)C(=CC=C5C6=C3C2=CC=C6)C(=O)OC7=CC=C(C=C7)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


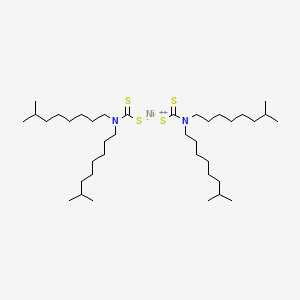

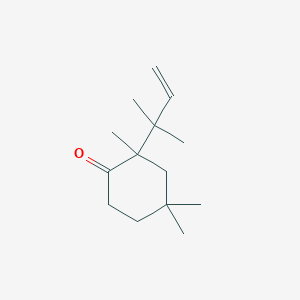
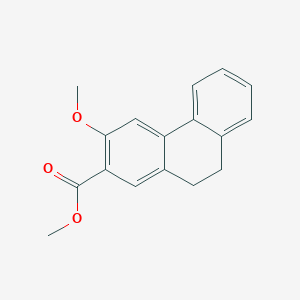
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)

![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)
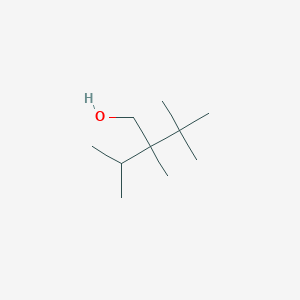
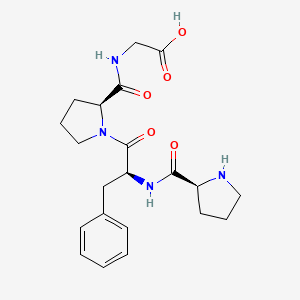
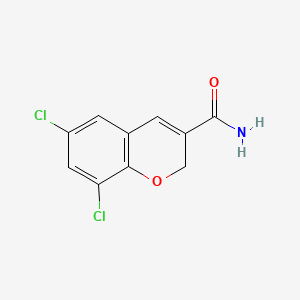
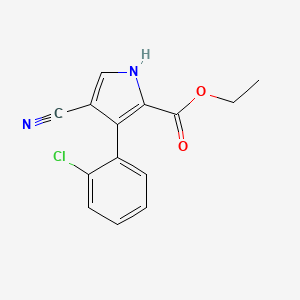
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)

![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
